![molecular formula C16H11Cl2N3OS2 B2525041 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide CAS No. 393567-95-8](/img/structure/B2525041.png)
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide
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Description
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide, also known as BZT-2, is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiadiazole family, which has been shown to exhibit a variety of biological activities. In
Scientific Research Applications
Pharmacological Agents
Tetrazoles, which are a part of the compound structure, are involved in many pharmacological agents due to the carboxylic acid bioisoster . They are more lipophilic than the agreeing carboxylate and are ionized at physiological potential for hydrogen (pH) .
Coordination Chemistry
Tetrazoles have a wide range of applications in coordination chemistry . They can be used as precursors for a variety of nitrogen-containing compounds, such as triazoles and thiazoles .
Medicinal Chemistry
In medicinal chemistry, 1-substituted tetrazole derivatives have been the subject of fundamental research due to their biological and medical applications .
Pharmaceutical Sciences
Tetrazoles are also used in pharmaceutical sciences . They have received a lot of attention due to their wide range of applications .
Materials Science
In materials science, tetrazoles are used in the creation of oxygen-containing fuels .
Lubricant Additives
Benzylsulfanyl-triazolyl-indole scaffold, which is similar to the compound structure, was synthesized and used as multifunctional lubricant additives .
properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS2/c17-11-6-7-13(18)12(8-11)14(22)19-15-20-21-16(24-15)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRZQTSBINNUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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